1-(6-Nitropyridin-3-yl)piperazine
Übersicht
Beschreibung
1-(6-Nitropyridin-3-yl)piperazine is a chemical compound with the CAS Number: 775288-71-6 . It has a molecular weight of 208.22 and its IUPAC name is 1-(6-nitro-3-pyridinyl)piperazine .
Molecular Structure Analysis
The molecular formula of 1-(6-Nitropyridin-3-yl)piperazine is C9H12N4O2 . The InChI code is 1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 .Physical And Chemical Properties Analysis
1-(6-Nitropyridin-3-yl)piperazine is a solid at room temperature . It has a topological polar surface area of 74 Ų . The compound has one rotatable bond and its XLogP3-AA value is 0.5 , which is a measure of its lipophilicity.Wissenschaftliche Forschungsanwendungen
Anticancer Activities
- Synthesis of Mannich Bases for Prostate Cancer : Novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, a compound related to 1-(6-Nitropyridin-3-yl)piperazine, have shown moderate cytotoxic activity against prostate cancer cells in vitro (Demirci & Demirbas, 2019).
Neurological and Psychiatric Disorders
- PET Tracers for Serotonin Receptors : N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, synthesized from 1-(6-Nitropyridin-3-yl)piperazine precursors, have been identified as promising PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Synthesis of Biaryl Libraries
- Microwave-Mediated Suzuki–Miyaura Cross-Couplings : Research has demonstrated the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls from precursors like 2-bromo-5-nitropyridine, closely related to 1-(6-Nitropyridin-3-yl)piperazine, for diversifying biaryl libraries (Spencer et al., 2011).
Antileishmanial and Antitubercular Applications
- Repositioning Antitubercular Compounds : 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, structurally similar to 1-(6-Nitropyridin-3-yl)piperazine, have shown potential as drug candidates for visceral leishmaniasis (Thompson et al., 2016).
HIV Research
- Synthesis of Anti-HIV Compounds : New 5-substituted Piperazinyl-4-nitroimidazole Derivatives, related to 1-(6-Nitropyridin-3-yl)piperazine, have been synthesized and evaluated for anti-HIV activity (Al-Masoudi et al., 2007).
GABA Receptor Function
- Modulation of GABA-A Receptor Function : N-substituted 3-(2-piperazin-1-yl-2-oxoethyl)-2-(pyridin-2-yl)isoindolin-1-ones, incorporating 1-(6-Nitropyridin-3-yl)piperazine analogs, have been tested for their effects on GABA-activated chloride currents in rat cerebellar granule cells (Di Mola et al., 2016).
Bioorthogonal Labeling
- Bioorthogonal Labeling Studies : Research into novel, functionalized piperazine derivatives for bioorthogonal labeling includes studies on compounds such as 1-(4-nitrobenzoyl)piperazine, which is structurally related to 1-(6-Nitropyridin-3-yl)piperazine (Mamat et al., 2016).
Antibacterial and Biofilm Inhibition
- Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, structurally akin to 1-(6-Nitropyridin-3-yl)piperazine, have shown promising antibacterial and biofilm inhibition activities, particularly against E. coli, S. aureus, and S. mutans strains (Mekky & Sanad, 2020).
Synthesis of Novel Anticancer Agents
- Novel Piperazine (2-Chloroethyl)-1-nitrosourea Analogues : A series of novel analogues have been synthesized and evaluated for anticancer activity against various human cancer cell lines, indicating their potential as anticancer agents (Sowmithri et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(6-nitropyridin-3-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCDLQPOKISIDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457598 | |
Record name | 1-(6-nitropyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Nitropyridin-3-yl)piperazine | |
CAS RN |
775288-71-6 | |
Record name | 1-(6-nitropyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-nitropyridin-3-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.